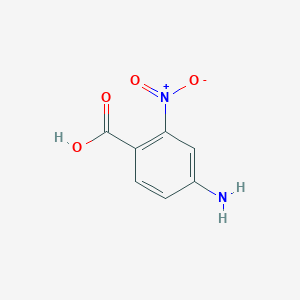

4-Amino-2-nitrobenzoic acid

Overview

Description

4-Amino-2-nitrobenzoic acid is a compound with the molecular formula C7H6N2O4 . It is a solid substance and has a role as a mutagen . It is functionally related to an anthranilic acid .

Synthesis Analysis

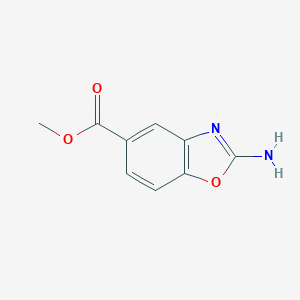

The synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, has been reported as a simple Fischer esterification reaction . The compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .Molecular Structure Analysis

The molecular weight of this compound is 182.14 . Its linear formula is C7H6N2O4 .Chemical Reactions Analysis

The compound 4-amino-3-nitrobenzoic acid has been reported to undergo a Fischer esterification reaction to produce 4-amino-3-nitrobenzoic acid methyl ester .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 440.9±35.0 °C at 760 mmHg, and a flash point of 220.4±25.9 °C .Scientific Research Applications

Synthesis and Organic Chemistry

4-Amino-2-nitrobenzoic acid is utilized in organic chemistry, particularly in the synthesis of various compounds. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, demonstrates its use in Fischer esterification reactions, a fundamental process in organic chemistry. This synthesis is designed as an experiment for introductory organic chemistry courses, emphasizing its educational value in understanding basic organic reactions (Kam, Levonis, & Schweiker, 2020). Additionally, this compound has been involved in the synthesis of various substituted 2-aminomethylbenzimidazoles, highlighting its role in the development of new solid support strategies in chemical synthesis (Kilburn, Lau, & Jones, 2000).

Biochemical and Medical Research

In biochemical research, derivatives of this compound have been used for the determination of sulfhydryl groups in biological materials. This application is crucial in understanding various biochemical processes and enzyme activities (Ellman, 1959). Additionally, fluorescent labeling reagents derived from this compound have been used in high-performance liquid chromatography for the sensitive detection of amino acids, indicating its importance in analytical biochemistry (Watanabe & Imai, 1981).

Environmental Science and Engineering

In environmental science, the compound has relevance in the study of microbial transformations of nitroaromatic compounds in sewage effluent. Understanding how microorganisms metabolize compounds like this compound can provide insights into biodegradation processes and environmental impact assessments (Hallas & Alexander, 1983).

Pharmaceutical Research

In pharmaceutical research, this compound and its derivatives have been used in the study of drug metabolism. For instance, urinary metabolites of workers exposed to nitrotoluenes, including derivatives of this compound, have been analyzed to understand the bioactivation and detoxification pathways of nitroaromatic compounds (Jones et al., 2005).

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-nitrobenzoic acid is the Cu (II) ions . The compound coordinates with these ions through a bidentate mode via the oxygen atoms of the carboxylate group .

Mode of Action

The interaction of this compound with its target involves the transformation of the acid molecules to the carboxylate form . This transformation compensates for the double positive charge on the metal atom .

Biochemical Pathways

The compound’s interaction with cu (ii) ions suggests it may influence pathways involving these ions .

Result of Action

Its ability to form supramolecular chains through n–h···o (nitro) hydrogen bonds suggests it may influence molecular structures and potentially cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with Cu (II) ions suggests that the presence and concentration of these ions in the environment could affect its action

Safety and Hazards

4-Amino-2-nitrobenzoic acid is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in various chemical reactions due to the presence of the amino and nitro groups . The amino group can act as a nucleophile, participating in substitution or addition reactions, while the nitro group is electron-withdrawing, which can influence the reactivity of the benzene ring .

Molecular Mechanism

For instance, the nitro group can be reduced to an amino group, and the resulting diamino compound can participate in further reactions .

Temporal Effects in Laboratory Settings

Like other organic compounds, its stability and degradation can be influenced by factors such as temperature, pH, and light exposure .

properties

IUPAC Name |

4-amino-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJYSJVBNGUWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70284476 | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-36-6 | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 610-36-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70284476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-nitrobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

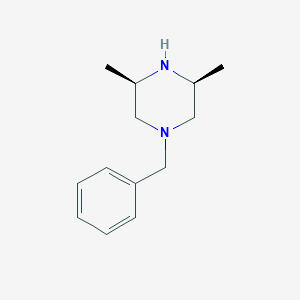

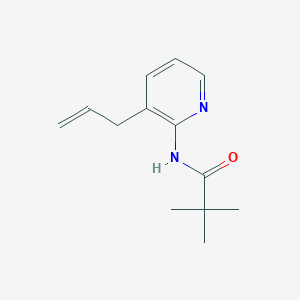

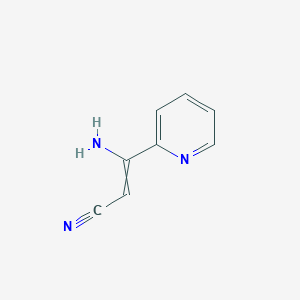

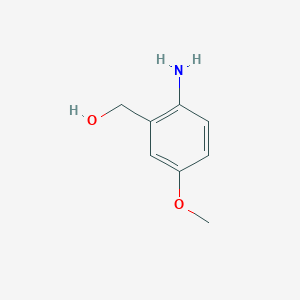

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Amino-2-nitrobenzoic acid relate to occupational exposure to certain chemicals?

A1: Research indicates that this compound is a significant urinary metabolite found in workers exposed to 2,4-dinitrotoluene . This compound, alongside others like 2,4-dinitrobenzyl alcohol and 2,4-dinitrobenzoic acid, serves as a valuable biomarker for assessing exposure to 2,4-dinitrotoluene in occupational settings .

Q2: Can you elaborate on the metabolic pathway of 2,4-dinitrotoluene that leads to the formation of this compound?

A2: While the provided abstracts don't detail the specific enzymatic reactions, they highlight that this compound is formed through the biotransformation of 2,4-dinitrotoluene in the body , . This process likely involves multiple steps, including oxidation and reduction reactions, ultimately leading to the formation of this compound as a urinary excretion product .

Q3: Beyond its role as a metabolite, has this compound been explored for other applications, such as in dye synthesis?

A3: Yes, research indicates that this compound can function as a diazo component in the synthesis of novel azo dyes . This application highlights its versatility beyond its biological relevance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.